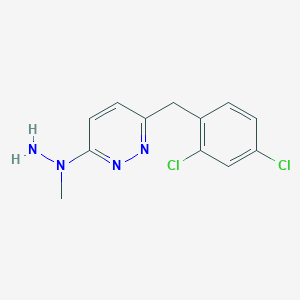

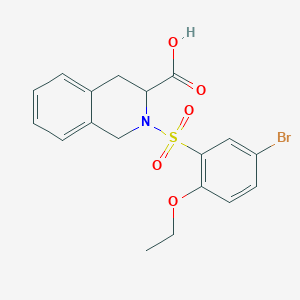

3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine is a heterocyclic compound that is part of the pyridazine analogs, which have shown significant pharmaceutical importance. Pyridazine derivatives are known for their diverse pharmacological activities, including platelet aggregation inhibition and hypotensive effects, as well as herbicidal activities .

Synthesis Analysis

The synthesis of related pyridazine compounds involves multiple steps, starting with basic reactants such as hydrazine monohydrate and progressing through various intermediates. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was achieved by treating 2-(4-chloro-3-methylphenoxy)acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by a series of reactions to obtain the final

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyridazine and its derivatives, including compounds like 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine, often involves reactions with hydrazine or its derivatives. Pyridazines exhibit significant biological activities, especially related to the cardiovascular system, due to their unique chemical structure. The pie electron-deficient nature of pyridazine makes it an interesting heteroaromatic compound, with a colorless liquid form at room temperature and a pyridine-like odor. Its synthesis and the resulting properties are crucial for its applications in medicinal chemistry and material sciences (Jakhmola et al., 2016).

Biological and Medicinal Applications

Heterocyclic N-oxide Derivatives

Compounds similar to this compound are explored for their potential in drug development, particularly those with N-oxide motifs. These derivatives have shown promising applications in asymmetric catalysis, synthesis, and medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Pyridopyridazine Derivatives

These derivatives exhibit a broad spectrum of biological activities, including antitumor, antibacterial, analgesic, and diuretic activities. The extensive biological potential of pyridopyridazine derivatives underscores the importance of synthesizing new compounds containing this scaffold for therapeutic applications (Wojcicka and Nowicka-Zuchowska, 2018).

Potential in Energetic Materials

Research into high-nitrogen azine energetic materials, including pyrazine derivatives, has been highlighted as a hot spot in the field of energy materials. These compounds have been explored for their applications in propellants, mixed explosives, and gas generators, indicating a broad application prospect in energetic materials due to their ability to improve burning rates, reduce sensitivity, and enhance detonation performance (Yongjin and Shuhong, 2019).

properties

IUPAC Name |

1-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]-1-methylhydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N4/c1-18(15)12-5-4-10(16-17-12)6-8-2-3-9(13)7-11(8)14/h2-5,7H,6,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQUTRCZPJLXOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NN=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

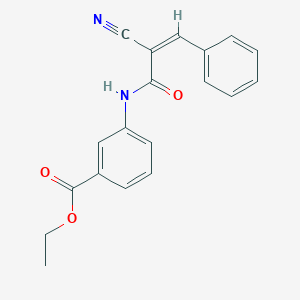

![N-(3-bromophenyl)-4-({4-[(dimethylamino)sulfonyl]-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzamide](/img/structure/B2538261.png)

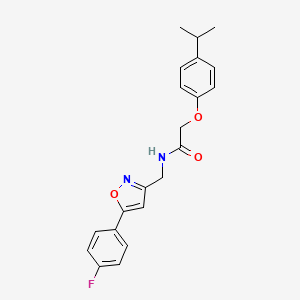

![N-(4-chloro-2-fluorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2538262.png)

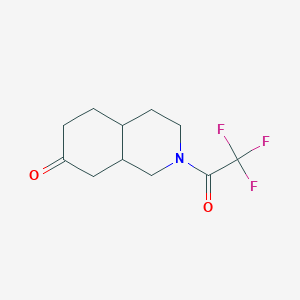

![1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone](/img/structure/B2538266.png)

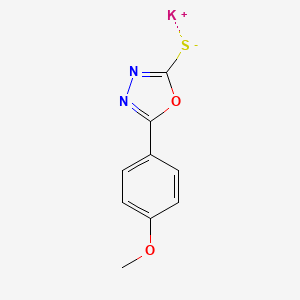

![7-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2538274.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2538280.png)